![molecular formula C20H25FN6O2 B6566481 8-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1021209-49-3](/img/structure/B6566481.png)
8-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C20H25FN6O2 and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound 8-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is 400.20230222 g/mol and the complexity rating of the compound is 626. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Inhibitor of Human Equilibrative Nucleoside Transporters
This compound has been studied as a novel inhibitor of human equilibrative nucleoside transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . It is more selective to ENT2 than to ENT1 .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship studies. These studies aim to understand the relationship between the structure of a molecule and its biological activity .
Antimicrobial Properties
Antitubercular Properties
Cytotoxicity Profile Investigation
The cytotoxicity profile of the compound has been investigated, showing that it could be highly effective as urease inhibitors .
Synthesis of Novel Mannich Bases
A series of novel Mannich bases were designed, synthesized, and screened for their antimicrobial activity using this compound .
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . The compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound inhibits the transport of nucleosides and nucleoside analogues through ENT1 and ENT2 . It does this in a concentration-dependent manner . The compound reduces the maximum rate of uridine transport (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km), indicating that it inhibits ENTs in an irreversible and non-competitive manner .
Biochemical Pathways
The compound affects the biochemical pathways involving nucleoside transport. By inhibiting ENTs, it disrupts the transport of nucleosides and nucleoside analogues, which are important for nucleotide synthesis and chemotherapy . The downstream effects of this disruption would depend on the specific cellular context and the roles of nucleosides and nucleoside analogues in those contexts.
Pharmacokinetics
The compound’s irreversible and non-competitive inhibition of ents suggests that it may have a long-lasting effect .
Result of Action
The compound’s action results in the inhibition of nucleoside transport, disrupting nucleotide synthesis and chemotherapy processes . This could potentially lead to a variety of molecular and cellular effects, depending on the specific roles of these processes in the cells where the compound is active.
properties
IUPAC Name |
8-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN6O2/c1-13(2)12-27-16-17(24(3)20(29)23-18(16)28)22-19(27)26-10-8-25(9-11-26)15-7-5-4-6-14(15)21/h4-7,13H,8-12H2,1-3H3,(H,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBCFCQQHLAYEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(N=C1N3CCN(CC3)C4=CC=CC=C4F)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.